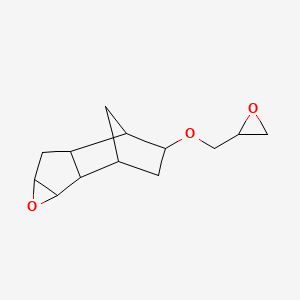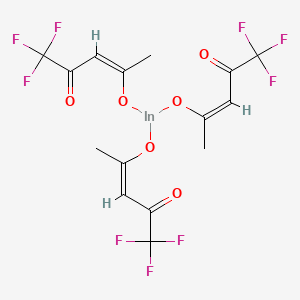
Indium(III) trifluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) trifluoroacetylacetonate is a coordination compound with the chemical formula C15H12F9InO6 . It is a metal-organic complex where indium is coordinated with trifluoroacetylacetonate ligands. This compound is known for its stability and is widely used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) trifluoroacetylacetonate can be synthesized through the reaction of indium(III) chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
InCl3+3CF3COCH2COCH3→In(CF3COCHCOCH3)3+3HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Indium(III) trifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often occur in the presence of other ligands and solvents like ethanol or acetone.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Lower oxidation state indium complexes
Substitution: New indium complexes with different ligands.
Scientific Research Applications
Indium(III) trifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium-containing compounds and materials.
Biology: Employed in the study of biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of thin films and coatings, particularly in the field of electronics and optoelectronics
Mechanism of Action
The mechanism of action of indium(III) trifluoroacetylacetonate involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between indium and the trifluoroacetylacetonate ligands. In biological systems, it can interact with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting biomolecules .
Comparison with Similar Compounds
- Indium(III) acetylacetonate
- Indium(III) trifluoromethanesulfonate
- Indium(III) chloride
Comparison: Indium(III) trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which provide enhanced stability and reactivity compared to other indium complexes. For example, indium(III) acetylacetonate lacks the fluorine atoms, resulting in different chemical properties and reactivity. Indium(III) trifluoromethanesulfonate, on the other hand, has different ligands, leading to variations in its applications and behavior in chemical reactions .
Properties
Molecular Formula |
C15H12F9InO6 |
|---|---|
Molecular Weight |
574.05 g/mol |
IUPAC Name |
(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-; |
InChI Key |
JSFSIUKMFCYGBL-IQMQLBNYSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C\C(=O)C(F)(F)F)/C |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


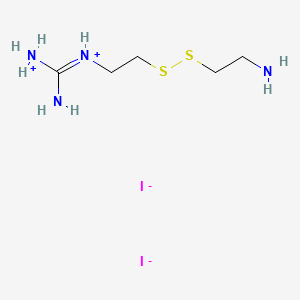
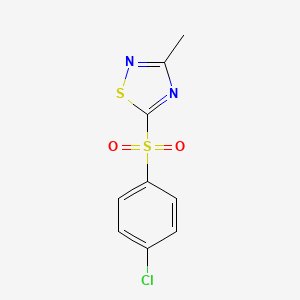
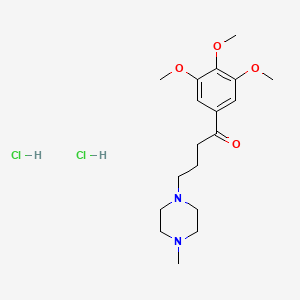
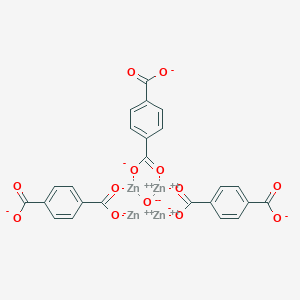
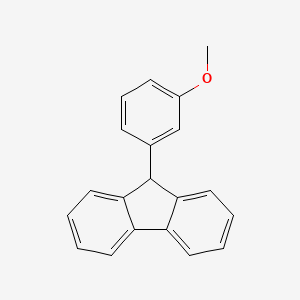
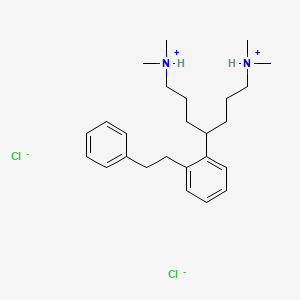

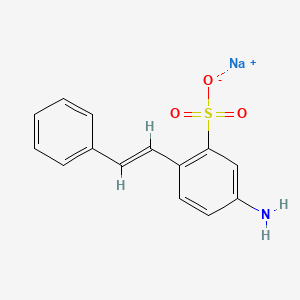
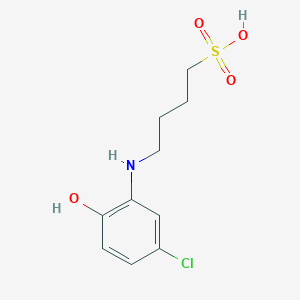


![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
